molecular formula C25H20F3NO5 B1303052 (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid CAS No. 959581-13-6

(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid

Cat. No.: B1303052
CAS No.: 959581-13-6
M. Wt: 471.4 g/mol
InChI Key: VUIBKTYRRWBXET-VXKWHMMOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid is a complex organic molecule often used in the field of medicinal chemistry. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The presence of a trifluoromethyl group adds to its chemical stability and lipophilicity, making it a valuable intermediate in various synthetic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid typically involves multiple steps:

    Fmoc Protection: The initial step involves the protection of the amino group using the Fmoc group. This is usually achieved by reacting the amine with Fmoc-Cl in the presence of a base such as sodium carbonate.

    Trifluoromethylation: The trifluoromethyl group is introduced via nucleophilic substitution reactions, using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling Reactions: The final step involves coupling the protected amino acid with the desired phenyl group, typically using peptide coupling reagents like HATU or EDCI.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde, using reagents like PCC or Dess-Martin periodinane.

    Reduction: The compound can be reduced to remove the Fmoc protecting group, typically using piperidine in DMF.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane

    Reduction: Piperidine, DMF

    Substitution: Nucleophiles like amines or thiols

Major Products

    Oxidation: Ketones or aldehydes

    Reduction: Deprotected amino acids

    Substitution: Functionalized aromatic compounds

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of complex peptides and proteins. Its Fmoc protecting group is particularly useful in solid-phase peptide synthesis (SPPS).

Biology

In biological research, it serves as a building block for the synthesis of enzyme inhibitors and receptor agonists/antagonists. Its trifluoromethyl group enhances the metabolic stability of these bioactive molecules.

Medicine

Medically, derivatives of this compound are investigated for their potential as therapeutic agents in treating diseases such as cancer and autoimmune disorders. The trifluoromethyl group often improves the pharmacokinetic properties of these drugs.

Industry

Industrially, it is used in the production of specialty chemicals and advanced materials, particularly in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of compounds derived from (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid often involves interaction with specific molecular targets such as enzymes or receptors. The Fmoc group can be removed under basic conditions, revealing the active amino acid which can then interact with its target. The trifluoromethyl group enhances binding affinity and selectivity by increasing lipophilicity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-phenylpropanoic acid: Lacks the trifluoromethyl group, resulting in different pharmacokinetic properties.

    (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(4-methylphenyl)propanoic acid: Contains a methyl group instead of a trifluoromethyl group, affecting its chemical stability and reactivity.

Uniqueness

The presence of the trifluoromethyl group in (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid makes it unique by enhancing its lipophilicity, metabolic stability, and binding affinity, which are crucial for its applications in medicinal chemistry and drug development.

Properties

IUPAC Name

(2S,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F3NO5/c26-25(27,28)15-7-5-6-14(12-15)21(22(30)23(31)32)29-24(33)34-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-22,30H,13H2,(H,29,33)(H,31,32)/t21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUIBKTYRRWBXET-VXKWHMMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC(=CC=C4)C(F)(F)F)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C4=CC(=CC=C4)C(F)(F)F)[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376157
Record name (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959581-13-6
Record name (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.